

# Application Notes and Protocols for ReACp53 in Xenograft Studies

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## Compound of Interest

Compound Name: ReACp53

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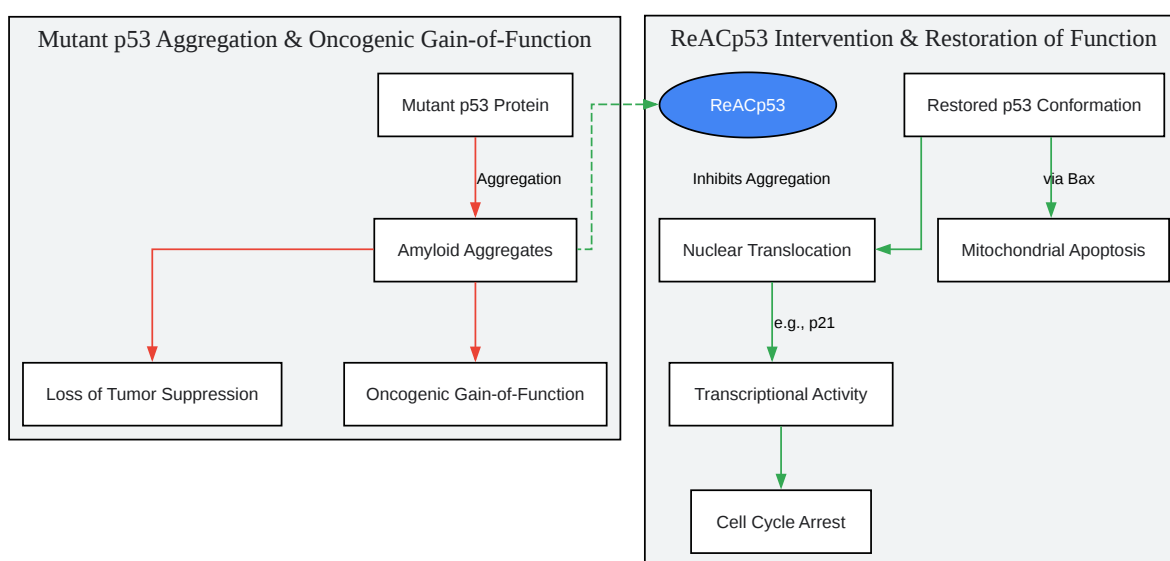
These application notes provide a comprehensive overview of the dosage and administration of **ReACp53**, a cell-permeable peptide inhibitor of mutant p53 aggregation, for in vivo xenograft studies. The following protocols and data are compiled from preclinical studies in prostate and ovarian cancer models.

## Introduction

The tumor suppressor protein p53 is mutated in over half of all human cancers, often leading to loss of its normal function and the gain of oncogenic properties.[1][2][3] In many cases, mutant p53 proteins misfold and form amyloid-like aggregates, which contribute to their dysfunction.[1][2][3] **ReACp53** is a rationally designed, cell-penetrating peptide that targets these aggregates, aiming to restore the wild-type function of p53.[1][4][5][6] In preclinical xenograft models, **ReACp53** has been shown to inhibit tumor growth and induce cancer cell death, highlighting its therapeutic potential.[1][3]

## Mechanism of Action

**ReACp53** is designed to interfere with the aggregation of mutant p53.[1][7] By binding to aggregation-prone sequences within the p53 protein, **ReACp53** can disaggregate existing amyloid structures and prevent their formation.[1][5] This restoration of a more native conformation allows mutant p53 to regain some of its tumor-suppressive functions, including transcriptional activation of target genes like p21, induction of apoptosis through pathways involving Bax and mitochondria, and cell cycle arrest.[1][3]



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**Figure 1: ReACp53 Signaling Pathway**

## Quantitative Data from Xenograft Studies

The following tables summarize the experimental parameters and outcomes from various published xenograft studies involving **ReACp53**.

**Table 1: ReACp53 Monotherapy in Prostate Cancer Xenograft Models**

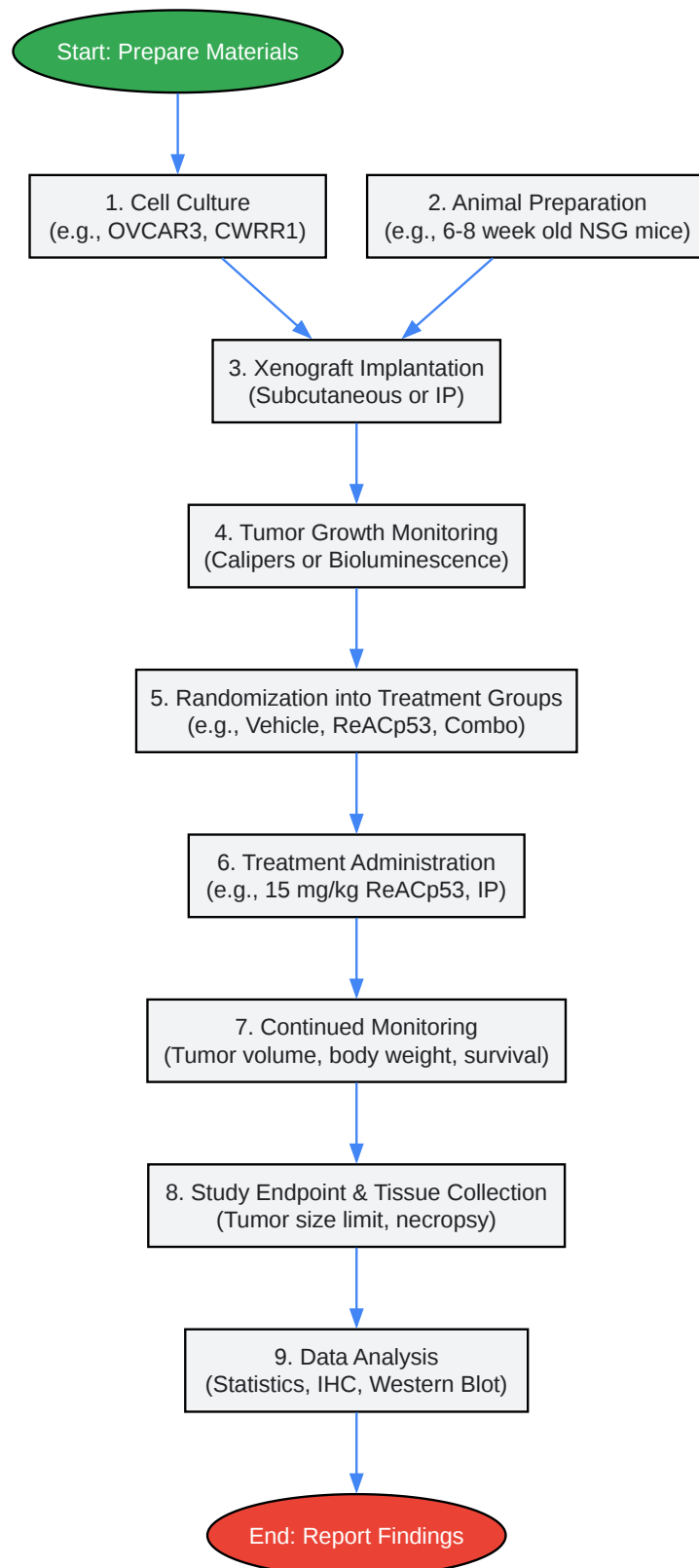
Parameter	Study Details
Animal Model	Immunocompromised NSG (NOD.Cg-Prkdcscidll2rgtm1Wjl/SzJ) mice[1]
Cell Lines	CWRR1 (mutant p53), C4-2 (wild-type p53)[1]
Xenograft Type	Subcutaneous[1]
ReACp53 Dosage	Not explicitly stated in the provided abstract, but treatment was effective.
Administration Route	Intraperitoneal (IP) is a common route for peptide delivery in such studies.
Treatment Schedule	Not explicitly stated in the provided abstract.
Key Findings	- Significantly suppressed tumor growth of CWRR1-derived xenografts.[1] - Had less effect on the growth of C4-2 (wild-type p53) xenografts.[1]

Table 2: **ReACp53** Monotherapy and Combination Therapy in Ovarian Cancer Xenograft Models

Parameter	Study Details
Animal Model	Female NSG (NOD.Cg-Prkdcscid112rgtm1Wjl/SzJ) mice, 6-8 weeks old[8]
Cell Lines	OVCAR3 (mutant p53), OVCAR8 (mutant p53), S1 GODL (patient-derived, mutant p53), MCF7 (wild-type p53)[7][9]
Xenograft Type	Intraperitoneal (IP) and Subcutaneous[7][9][10]
ReACp53 Dosage	15 mg/kg[7][9]
Administration Route	Intraperitoneal (IP)[9]
Treatment Schedule	- Daily for 3 weeks[9] - 3 times per week[7]
Combination Agent	Carboplatin (10 mg/kg for OVCAR3, 50 mg/kg for OVCAR8), administered once per week (IP) [7]
Key Findings	- Monotherapy: Shrank xenografts in vivo and decreased tumor proliferation.[6][10] - Combination Therapy: Extended overall survival in mice with OVCAR3 xenografts when combined with carboplatin, compared to carboplatin alone.[7]

## Experimental Protocols

The following are detailed protocols for conducting xenograft studies with **ReACp53**, based on methodologies described in the literature.



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**Figure 2:** General Xenograft Experimental Workflow

## Protocol 1: Subcutaneous Xenograft Model

This protocol is adapted from studies in prostate cancer models.[1]

1. Cell Preparation: a. Culture cancer cells (e.g., CWRR1) in their recommended medium until they reach 70-80% confluency. b. Harvest cells using trypsin and wash with sterile PBS. c. Resuspend the cell pellet in a 1:1 mixture of sterile 1x HBSS and Matrigel.[1] d. Keep the cell suspension on ice to prevent the Matrigel from solidifying. The final concentration should be  $2 \times 10^7$  cells/mL for a  $2 \times 10^6$  cell injection in 0.1 mL.[1]
2. Animal Inoculation: a. Use immunocompromised mice (e.g., 6-8 week old male NSG mice). [1] b. Anesthetize the mouse using an approved method. c. Subcutaneously inject 0.1 mL of the cell suspension ( $2 \times 10^6$  cells) into the right flank of the mouse.[1] d. Monitor the animals for tumor growth.
3. Treatment: a. Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment groups (e.g., vehicle control, **ReACp53**). b. Prepare **ReACp53** for in vivo use. A common vehicle is sterile PBS. c. Administer **ReACp53** via intraperitoneal (IP) injection at the desired dose (e.g., 15 mg/kg). d. Follow the determined treatment schedule (e.g., daily, every 48 hours).
4. Monitoring and Endpoint: a. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume =  $0.5 \times \text{Length} \times \text{Width}^2$ ). b. Monitor animal health and body weight throughout the study. c. Euthanize animals when tumors reach the predetermined endpoint size or if signs of distress are observed, in accordance with IACUC guidelines. d. Harvest tumors for downstream analysis (e.g., H&E staining, immunohistochemistry for p53, p21, Ki67).[11]

## Protocol 2: Intraperitoneal (IP) Disseminated Xenograft Model

This protocol is adapted from studies in ovarian cancer.[7][8]

1. Cell Preparation: a. Prepare cancer cells (e.g., OVCAR3) as described in Protocol 1, Steps 1a-1b. b. Resuspend the cells in sterile PBS or HBSS to the desired concentration (e.g.,  $3.0 \times 10^7$  cells/mL for a  $3.0 \times 10^6$  cell injection in 0.1 mL).[7]

2. Animal Inoculation: a. Use female immunocompromised mice (e.g., 6-8 week old NSG mice). [8] b. Inject 0.1 mL of the cell suspension ( $3.0 \times 10^6$  cells) into the intraperitoneal cavity of each mouse.[7]

3. Treatment: a. Allow a period for tumors to establish (e.g., 2 weeks). Confirm tumor take in a subset of animals if necessary.[7] b. Randomize the remaining mice into treatment groups (e.g., Vehicle, **ReACp53**, Carboplatin, **ReACp53** + Carboplatin).[7] c. Administer **ReACp53** (e.g., 15 mg/kg, IP, 3 times per week) and/or other agents (e.g., Carboplatin, 10 mg/kg, IP, once per week) according to the study design.[7]

4. Monitoring and Endpoint: a. For survival studies, monitor the mice daily for signs of distress, ascites formation, or increased abdominal girth. b. Record the date of euthanasia or death for each animal to generate survival curves. c. At the study endpoint, perform a necropsy to assess tumor burden and collect tissues for further analysis.

## Concluding Remarks

**ReACp53** has demonstrated significant anti-tumor activity in xenograft models of cancers with mutant p53.[1][7] The provided protocols offer a framework for designing and executing in vivo studies to further evaluate its efficacy. The optimal dosage and administration schedule may vary depending on the specific cancer model and should be determined empirically. Combination therapies, such as with standard chemotherapeutic agents like carboplatin, represent a promising strategy to enhance the therapeutic effect of **ReACp53**.[7]

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